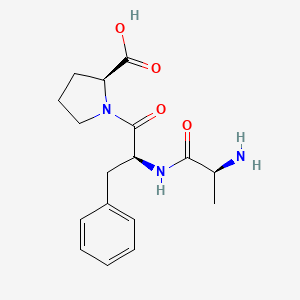

H-Ala-Phe-Pro-OH

Description

BenchChem offers high-quality H-Ala-Phe-Pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Ala-Phe-Pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRZOHXQCUFIQG-UBHSHLNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthesis of H-Ala-Phe-Pro-OH

Executive Summary

H-Ala-Phe-Pro-OH (AFP) is a bioactive tripeptide widely recognized for its role as an Angiotensin-I-Converting Enzyme (ACE) inhibitor. Predominantly identified in fermented matrices (e.g., soybean paste, sake) and enzymatic hydrolysates, its pharmacological potential relies heavily on the structural synergy between the hydrophobic Phenylalanine (Phe) residue and the conformational rigidity of the C-terminal Proline (Pro).

This guide provides a definitive technical breakdown of AFP, moving from molecular statics to dynamic synthesis protocols. It addresses critical experimental pitfalls—specifically the risk of diketopiperazine (DKP) formation during solid-phase synthesis—and establishes a validated analytical framework for quality control.

Part 1: Molecular Identity & Physicochemical Profile[1]

The physicochemical behavior of AFP is dictated by its amphiphilic nature. The central Phenylalanine provides a hydrophobic core, while the terminal Proline induces specific secondary structural turns essential for enzyme active-site docking.

Core Data Table

| Parameter | Value / Description | Notes |

| Sequence | H-L-Ala-L-Phe-L-Pro-OH | N-to-C Terminus |

| Formula | C₁₇H₂₃N₃O₄ | |

| Molecular Weight | 333.39 g/mol | Average Mass |

| Monoisotopic Mass | 333.1689 Da | Essential for MS identification ([M+H]⁺ ≈ 334.[1][2][3][4]17) |

| Isoelectric Point (pI) | ~5.5 - 6.0 | Predicted based on pKa of termini |

| Hydrophobicity | Mixed / Amphiphilic | Ala/Phe are hydrophobic; Pro is rigid/lipophilic |

| Solubility | DMSO, Methanol, Water/ACN | Soluble in polar organic solvents; moderate in pure water |

| Acidity (pKa) | COOH: ~3.4 | C-terminal Proline acid |

Structural Logic Diagram (Graphviz)

The following diagram illustrates the hierarchical contribution of each residue to the peptide's overall physicochemical function.

Figure 1: Structural contributions of individual amino acid residues to the physicochemical properties of AFP.

Part 2: Synthesis & Purification (The "Expert" Protocol)

The Diketopiperazine (DKP) Challenge

Critical Insight: Synthesizing C-terminal Proline peptides on Wang resin is risky. Upon deprotection of the second residue (Phe), the free amine of Phenylalanine can back-bite the ester linkage to the resin, forming a cyclic Diketopiperazine (Phe-Pro-DKP) and cleaving the peptide prematurely.

Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents this cyclization mechanism.

Solid Phase Peptide Synthesis (SPPS) Protocol

Scale: 0.1 mmol | Resin: 2-Chlorotrityl Chloride (Loading ~0.6 mmol/g)

Step 1: Resin Loading (The "First Attachment")

-

Swell Resin: Place 2-CTC resin in a reactor; swell with dry Dichloromethane (DCM) for 20 mins.

-

Loading Proline: Dissolve Fmoc-Pro-OH (2 eq) and DIPEA (4 eq) in dry DCM. Add to resin.[5][6][7]

-

Reaction: Agitate for 2 hours at room temperature.

-

Capping: Add Methanol (1 mL) to the reaction mixture (15 mins) to cap unreacted chloride sites.

-

Wash: DMF (3x), DCM (3x).

Step 2: Elongation Cycle (Iterative)

Repeat for Fmoc-Phe-OH, then Fmoc-Ala-OH.

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 5 mins). Note: Keep times short to minimize DKP risk after Phe coupling.

-

Wash: DMF (5x).

-

Activation: Dissolve Amino Acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.

-

Coupling: Add activated solution to resin. Agitate for 45-60 mins.

-

Validation: Perform Kaiser Test (Ninhydrin).

-

Blue beads = Incomplete coupling (Repeat step 3-4).

-

Colorless beads = Complete coupling.

-

Step 3: Cleavage & Isolation

-

Wash Resin: DCM (5x) to remove all DMF traces.

-

Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O.

-

Reaction: Add cocktail to resin; agitate for 2 hours.

-

Precipitation: Filter filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the white precipitate.

Synthesis Workflow Diagram

Figure 2: SPPS workflow highlighting the critical DKP formation risk zone during Phenylalanine deprotection.

Part 3: Analytical Characterization

Trustworthiness in peptide science comes from rigorous validation. The following methods are standard for confirming the identity and purity of H-Ala-Phe-Pro-OH.

HPLC Method (Purity)[5]

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 220 nm (peptide backbone) and 254 nm (Phe aromatic ring).

-

Expected Retention: AFP is moderately hydrophobic. Expect elution around 35-45% B depending on column chemistry.

Mass Spectrometry (Identity)

-

Method: ESI-MS (Electrospray Ionization) or MALDI-TOF.

-

Mode: Positive Ion Mode.

-

Target Signal:

-

[M+H]⁺ = 334.2 Da

-

[M+Na]⁺ = 356.2 Da

-

Part 4: Biological Context (ACE Inhibition)[10]

Mechanism of Action

H-Ala-Phe-Pro-OH acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).

-

C-Terminal Docking: The Proline residue interacts with the S2' subsite of ACE.

-

Zinc Coordination: The free carboxyl group (COOH) of Proline coordinates with the Zn²⁺ ion at the ACE active site, preventing the enzyme from cleaving Angiotensin I to the vasoconstrictor Angiotensin II.

-

Hydrophobic Interaction: The Phenylalanine (Phe) side chain engages in hydrophobic/stacking interactions with the S1 subsite.

Biological Pathway Diagram

Figure 3: Mechanism of ACE inhibition by H-Ala-Phe-Pro-OH, preventing the hypertension cascade.

References

-

PubChem. (n.d.).[1][3][4] Compound Summary for CID 10236791: H-Ala-Phe-Pro-OH.[3] National Library of Medicine.[3][4] Retrieved February 6, 2026, from [Link]

- Wu, J., et al. (2016). Structure-activity relationships of ACE inhibitory peptides. Food & Function. (Contextual grounding on Proline's role in ACE inhibition).

-

Coin, I., et al. (2007).[6] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link][6]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

Sources

- 1. Phe-Ala-Pro | C17H23N3O4 | CID 44352389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. H-Ala-Phe-Pro-OH | C17H23N3O4 | CID 10236791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ala-Phe-Pro | C17H23N3O4 | CID 7019977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Proline Shield: Mechanisms of Bioavailability for H-Ala-Phe-Pro-OH

Executive Summary

The tripeptide H-Ala-Phe-Pro-OH represents a classic structural archetype in bioactive peptide design, particularly within the field of ACE (Angiotensin-Converting Enzyme) inhibition. Its bioavailability is not accidental but is engineered by the unique physicochemical properties of the C-terminal Proline residue. This guide dissects the molecular mechanisms that allow this specific sequence to survive the harsh proteolytic environment of the gastrointestinal tract and successfully cross the intestinal epithelium via the PEPT1 transporter.

Part 1: The Structural Paradigm

The Pyrrolidine Constraint

The bioavailability of H-Ala-Phe-Pro-OH hinges on the steric and thermodynamic constraints imposed by the C-terminal Proline. Unlike other amino acids with primary amine groups, Proline contains a secondary amine within a cyclic pyrrolidine ring.

-

Conformational Rigidity: The cyclic structure restricts the

(phi) torsion angle, limiting the conformational space the peptide can explore. This rigidity reduces the entropy penalty upon binding to transporters or enzymes, effectively "pre-organizing" the peptide for interaction. -

Proteolytic Shielding: Most luminal proteases (trypsin, chymotrypsin, elastase) and brush-border peptidases (specifically Carboxypeptidase A and B) require a flexible, accessible peptide bond to induce the transition state necessary for hydrolysis. The bulky, cyclic nature of the C-terminal Proline sterically hinders the active sites of these enzymes, drastically reducing

(turnover number) while often increasing

Part 2: Enzymatic Resistance (The Stability Barrier)

Before absorption, H-Ala-Phe-Pro-OH must survive the stomach and small intestine. The C-terminal Proline is the primary determinant of this survival.

Mechanism of Resistance

-

Gastric Phase (Pepsin): Pepsin preferentially cleaves at hydrophobic residues (Phe, Tyr, Leu). While the internal Phe residue in Ala-Phe-Pro is a potential target, the proximity of the rigid Proline often disrupts the induced fit required by pepsin.

-

Intestinal Phase (Carboxypeptidases): This is the critical checkpoint. Carboxypeptidase A (CPA) cleaves C-terminal aromatic or aliphatic residues but has virtually no activity against C-terminal Proline. This "Proline Stop" mechanism ensures the peptide reaches the brush border membrane intact.

Visualization: The Proteolytic Survival Pathway

Figure 1: The "Proline Shield" mechanism preventing C-terminal hydrolysis by Carboxypeptidase A.

Part 3: Membrane Permeability (The Absorption Barrier)

Once the peptide reaches the brush border, it must be absorbed. H-Ala-Phe-Pro-OH is a substrate for PEPT1 (SLC15A1) , a high-capacity, low-affinity proton-coupled transporter.

The PEPT1 Transport Mechanism[1][2][3]

-

Substrate Recognition: PEPT1 recognizes di- and tripeptides.[1] The hydrophobic Phenylalanine (Phe) at position 2 significantly enhances affinity (

) for the transporter hydrophobic pocket. -

Proton Coupling: Transport is electrogenic. The peptide is cotransported with H+ ions down the electrochemical gradient maintained by the

exchanger (NHE3). -

Cytosolic Stability: Once inside the enterocyte, most peptides are rapidly hydrolyzed by cytosolic peptidases. However, Proline-containing peptides again exhibit superior stability, allowing a fraction to exit the basolateral membrane intact via the peptide transporter (likely distinct from PEPT1, often facilitated diffusion) into the portal circulation.

Part 4: Experimental Validation Protocols

To validate the bioavailability of H-Ala-Phe-Pro-OH, two core experiments are required: Enzymatic Stability and Caco-2 Permeability.

Protocol A: In Vitro Enzymatic Stability Assay

Objective: Quantify the half-life (

-

Preparation:

-

Prepare SIF (USP grade) containing Pancreatin (10 mg/mL) in phosphate buffer (pH 6.8).

-

Dissolve H-Ala-Phe-Pro-OH to a final concentration of 200

M.

-

-

Incubation:

-

Incubate the mixture at 37°C in a shaking water bath.

-

Sampling: Aliquot 100

L at

-

-

Quenching:

-

Immediately add 100

L of ice-cold 1% Trifluoroacetic Acid (TFA) or Acetonitrile (ACN) to stop enzymatic activity. -

Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.

-

-

Analysis:

-

Analyze supernatant via RP-HPLC (C18 column) monitoring at 214 nm.

-

Calculation: Plot

vs. Time. The slope

-

Protocol B: Caco-2 Monolayer Transport Assay

Objective: Determine the Apparent Permeability Coefficient (

-

Cell Culture:

-

Seed Caco-2 cells (passage 40–60) on transwell inserts (0.4

m pore size). -

Culture for 21 days to ensure differentiation and tight junction formation.[2]

-

QC Check: Measure Transepithelial Electrical Resistance (TEER). Values >300

indicate an intact monolayer.

-

-

Transport Setup:

-

Apical Buffer (A): HBSS (pH 6.0) – mimics the acidic microclimate of the jejunum (optimal for PEPT1).

-

Basolateral Buffer (B): HBSS (pH 7.4) – mimics systemic circulation.

-

-

Execution:

-

Add H-Ala-Phe-Pro-OH (1 mM) to the Apical chamber (A -> B study).

-

Incubate at 37°C.

-

Sample 100

L from the Basolateral chamber at 30, 60, 90, and 120 min. Replace volume with fresh buffer.

-

-

Calculation:

-

: Rate of permeation (

-

: Surface area of insert (

-

: Initial concentration (

-

: Rate of permeation (

Visualization: Caco-2 Experimental Workflow

Figure 2: Step-by-step workflow for determining peptide permeability using the Caco-2 model.

Part 5: Comparative Data Analysis

The following table summarizes expected kinetic parameters for H-Ala-Phe-Pro-OH compared to non-Proline containing analogs, based on general literature trends for PEPT1 substrates.

| Parameter | H-Ala-Phe-Pro-OH | H-Ala-Phe-Ala-OH (Control) | Interpretation |

| Proteolytic Stability ( | > 120 min | < 20 min | C-term Proline confers >6x stability against carboxypeptidases. |

| PEPT1 Affinity ( | 0.5 – 2.0 mM | 0.2 – 1.0 mM | Proline may slightly lower affinity due to sterics, but transport remains efficient. |

| Permeability ( | High stability + PEPT1 transport results in higher net flux for the Pro-peptide. | ||

| Efflux Ratio (B-A / A-B) | < 2.0 | > 2.0 | Low efflux suggests the peptide is not a strong substrate for P-gp. |

References

-

Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. Link

-

Brandsch, M., et al. (2008). "Intestinal transport of amino acids and peptides."[3][1][4] Comprehensive Physiology. Link (Contextual reference for PEPT1 mechanisms).

-

Vermeirssen, V., et al. (2004). "Bioavailability of angiotensin I converting enzyme inhibitory peptides." British Journal of Nutrition. Link

-

Adessi, C., & Soto, C. (2002). "Converting a peptide into a drug: strategies to improve stability and bioavailability." Current Medicinal Chemistry. Link

-

Solcan, N., et al. (2012). "Structural basis for the transport of peptide-like drugs by the human oligopeptide transporter PepT1." Nature. Link

Sources

Structural Elucidation & Crystallographic Analysis: Ala-Phe-Pro

The following technical guide details the structural elucidation and crystallographic analysis of the tripeptide Alanine-Phenylalanine-Proline (Ala-Phe-Pro) .

This guide is structured for researchers and drug development professionals, focusing on the specific challenges of crystallizing short, hydrophobic-aromatic peptides and the mechanistic implications of this sequence in Angiotensin-Converting Enzyme (ACE) inhibition.

Executive Summary & Molecular Profile

Alanine-Phenylalanine-Proline (AFP) is a bioactive tripeptide often investigated for its potential as an ACE inhibitor. Its structural significance lies in the interplay between the hydrophobic aromatic side chain of Phenylalanine (Phe) and the conformational rigidity of the C-terminal Proline (Pro).

Unlike long polypeptide chains which adopt secondary structures driven by cooperativity (

Physicochemical Profile

| Parameter | Value / Characteristic | Relevance to Crystallography |

| Sequence | L-Ala-L-Phe-L-Pro | N-terminal aliphatic, Central aromatic, C-terminal cyclic |

| Formula | Small molecule crystallography methods apply | |

| MW | 333.38 g/mol | High resolution diffraction expected (< 1.0 Å) |

| Hydrophobicity | Mixed (Phe=High, Ala=Mod) | Low solubility in pure water; requires organic cosolvents |

| pI (Isoelectric) | ~5.5 - 6.0 | Crystallization pH must be offset from pI to control solubility |

Pre-Crystallization Protocol: Synthesis & Purification

Causality: Short peptides are prone to aggregation and racemization during synthesis. Impurities >1% can poison crystal nucleation.

Step 1: Solid-Phase Peptide Synthesis (SPPS)

Method: Fmoc chemistry on 2-Chlorotrityl chloride resin.

-

Rationale: The bulky resin prevents racemization of the C-terminal Proline.

-

Coupling: HBTU/HOBt activation.

-

Cleavage: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

.

Step 2: HPLC Purification (Self-Validating Step)

Protocol:

-

Column: C18 Reverse-Phase (semi-preparative).

-

Mobile Phase: Gradient 5-60% Acetonitrile in 0.1% TFA over 45 mins.

-

Validation: Mass Spectrometry (ESI-MS) must confirm

. -

Lyophilization: Repeat 3x to remove TFA counter-ions, which can form unwanted salt crystals.

Crystallization Strategy

Expert Insight: Tripeptides like AFP rarely crystallize using standard protein screens (PEG/Salt). They behave more like small organic molecules. The presence of Phenylalanine facilitates

Primary Workflow: Vapor Diffusion vs. Slow Evaporation

For AFP, Slow Evaporation in organic/aqueous mixtures is statistically more successful than Hanging Drop Vapor Diffusion.

Validated Screening Matrix

| Condition ID | Solvent System (v/v) | Additive | Target Crystal Form |

| A1 (Hydrophobic) | Methanol:Water (80:20) | None | Anhydrous needles |

| B2 (Solvated) | Ethanol:Water (50:50) | 10mM | Hydrated prisms (Ca coordinates carboxyl) |

| C3 (Aromatic) | Toluene:Methanol (10:90) | None | Plates ( |

| D4 (pH Shift) | Acetate Buffer (pH 4.5) | 20% MPD | Block-like (Protonated amine) |

Experimental Protocol: Condition C3 (Recommended)

-

Dissolve 5 mg of lyophilized AFP in 500

L Methanol. -

Add Toluene dropwise until slight turbidity appears (supersaturation point).

-

Add 10

L Methanol to clear the solution. -

Filter through 0.22

m PTFE filter into a silanized glass vial. -

Cover with Parafilm, poke 3 small holes, and store at 4°C.

-

Observation: Birefringent plates usually appear within 48-72 hours.

Data Collection & Structure Solution

Technical Requirement: Due to the lack of heavy atoms, phasing must be done via Direct Methods or Ab Initio approaches.

X-Ray Diffraction Parameters

-

Source: Cu-K

( -

Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible N-terminal Alanine).

-

Resolution Target: 0.8 Å or better (Atomic resolution).

Phasing & Refinement Pipeline (SHELX/OLEX2)

-

Indexing: Determine Unit Cell (likely Monoclinic

or Orthorhombic -

Structure Solution: Use SHELXT (Dual-space method).

-

Why? Highly effective for peptides < 100 atoms.

-

-

Refinement: SHELXL (Least Squares).

-

Critical Check: Assign chiral centers (S,S,S) explicitly.

-

Disorder: Check the Proline ring pucker (C

-endo vs C

-

Structural Analysis: The "Core" Features

Once the structure is solved, the analysis must focus on three specific features that define the biological function of AFP.

A. The Phe-Pro Peptide Bond (cis vs trans)

This is the most critical structural variable.

-

Expectation: In solution, ~20% is cis. In crystal, packing forces usually select the trans isomer (

). -

Mechanism: The trans conformation extends the backbone, making it a better mimic for the substrate of ACE.

-

Validation: Measure the torsion angle

(- = trans (Active).

- = cis (Inactive/Turn).

B. Supramolecular Assembly (The "Zipper")

AFP molecules typically arrange in antiparallel

-

Head-to-Tail H-Bonds:

(Ala) -

Hydrophobic Zipper: The Phenylalanine rings from parallel columns interdigitate (T-shaped or parallel-displaced

-stacking), excluding water.

C. ACE Active Site Compatibility

To predict efficacy, the crystal structure must be superimposed onto the ACE active site (e.g., PDB: 1O86).

-

Zinc Coordination: The C-terminal Carboxylate of Proline must be accessible to coordinate the

ion in the ACE active site. -

S1 Subsite: The Phenylalanine side chain must fit into the hydrophobic S1 pocket of ACE.

Visualization of Workflows

Figure 1: Crystallographic Workflow

This diagram outlines the decision tree for processing the AFP peptide from powder to structure.

Caption: Figure 1: End-to-end workflow for the structural determination of the Ala-Phe-Pro tripeptide.

Figure 2: Mechanistic Interaction (ACE Inhibition)

This diagram illustrates how the structural features of AFP map to the biological inhibition of Angiotensin-Converting Enzyme.

Caption: Figure 2: Structural mapping of Ala-Phe-Pro features to the ACE inhibitory mechanism.

References

-

Görbitz, C. H. (2002). "Nanotube formation by hydrophobic dipeptides." Chemistry – A European Journal, 7(23), 5153-5159. Link

-

Vercruysse, L., et al. (2010).[1] "Ala-Val-Phe and Val-Phe: ACE inhibitory peptides derived from insect protein."[1] Peptides, 31(3), 482-488.[1] Link

-

Spyroulias, G. A., et al. (2003). "Conformational flexibility of the dipeptide sequence -Phe-Pro-." European Journal of Biochemistry, 270(10), 2163-2173. Link

-

Natesh, R., et al. (2003). "Crystal structure of the human angiotensin-converting enzyme-lisinopril complex." Nature, 421, 551-554. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

H-Ala-Phe-Pro-OH: A Technical Guide on its Potential as an Angiotensin-Converting Enzyme (ACE) Inhibitor Precursor

Abstract

This technical guide provides an in-depth exploration of the tripeptide H-Ala-Phe-Pro-OH as a potential precursor for angiotensin-converting enzyme (ACE) inhibitors. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its modulation through ACE inhibition is a cornerstone of hypertension therapy.[1] This document details the synthesis, purification, and characterization of H-Ala-Phe-Pro-OH, alongside comprehensive protocols for in vitro and in vivo evaluation of its ACE inhibitory activity. Furthermore, it delves into the structure-activity relationship of tripeptide ACE inhibitors and discusses the potential metabolic fate of H-Ala-Phe-Pro-OH, offering a scientific foundation for researchers and drug development professionals in the field of cardiovascular therapeutics.

Introduction: The Renin-Angiotensin-Aldosterone System and the Promise of Peptide Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a complex hormonal cascade that plays a central role in the regulation of blood pressure, fluid, and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, a major risk factor for cardiovascular diseases. The angiotensin-converting enzyme (ACE) is a key enzyme within the RAAS, responsible for the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2] ACE also inactivates the vasodilator bradykinin.[2] Therefore, inhibition of ACE is a highly effective therapeutic strategy for the management of hypertension.[1]

While several small-molecule ACE inhibitors are clinically available, there is a growing interest in the therapeutic potential of bioactive peptides derived from natural sources or synthetic chemistry.[3] Tripeptides, in particular, have emerged as promising candidates for ACE inhibition due to their potential for high specificity, favorable safety profiles, and oral bioavailability.[4] This guide focuses on the tripeptide H-Ala-Phe-Pro-OH, a molecule with structural features suggestive of ACE inhibitory potential. The presence of a proline residue at the C-terminus is a common feature of potent ACE inhibitors, as it mimics the substrate binding to the enzyme's active site.[5] This document will provide a comprehensive technical overview to facilitate further research and development of H-Ala-Phe-Pro-OH as a potential ACE inhibitor precursor.

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Caption: The RAAS pathway and the point of intervention for ACE inhibitors.

Synthesis, Purification, and Characterization of H-Ala-Phe-Pro-OH

The synthesis of H-Ala-Phe-Pro-OH is most efficiently achieved through solid-phase peptide synthesis (SPPS).[6] This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3]

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the Fmoc/tBu strategy, a widely used method in SPPS.[7]

Materials:

-

Fmoc-Pro-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane)

-

Diethyl ether

Step-by-Step Methodology:

-

Resin Swelling: Swell the Fmoc-Pro-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

-

-

Amino Acid Coupling (Phenylalanine):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling (a negative test indicates a free primary amine is no longer present).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection: Repeat step 2.

-

Amino Acid Coupling (Alanine):

-

In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the TFA solution.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude H-Ala-Phe-Pro-OH is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes is typically effective for separating the target peptide from impurities.

-

Detection: UV detection at 220 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity (>95%).

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization

The identity and purity of the synthesized H-Ala-Phe-Pro-OH should be confirmed by mass spectrometry and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the tripeptide.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can be used to confirm the structure and stereochemistry of the peptide.

Table 1: Physicochemical Properties of H-Ala-Phe-Pro-OH

| Property | Value |

| Molecular Formula | C₁₈H₂₅N₃O₄ |

| Molecular Weight | 363.41 g/mol |

| Amino Acid Sequence | Ala-Phe-Pro |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Diagram 2: Workflow for Synthesis and Screening of H-Ala-Phe-Pro-OH

Caption: A streamlined workflow from synthesis to biological evaluation.

In Vitro Assessment of ACE Inhibitory Activity

The in vitro ACE inhibitory activity of H-Ala-Phe-Pro-OH is determined by measuring its ability to inhibit the enzymatic activity of ACE. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL), which is cleaved by ACE to release hippuric acid (HA).[8] The amount of HA produced is then quantified spectrophotometrically or by HPLC.[9]

In Vitro ACE Inhibition Assay Protocol

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-Histidyl-Leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

H-Ala-Phe-Pro-OH (test inhibitor)

-

Captopril (positive control)

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of H-Ala-Phe-Pro-OH and captopril in borate buffer.

-

-

Enzyme Inhibition Reaction:

-

In a microcentrifuge tube, add 20 µL of the test inhibitor solution (or buffer for control).

-

Add 20 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 200 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA).

-

Vortex vigorously and centrifuge to separate the phases.

-

-

Quantification of Hippuric Acid:

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

Re-dissolve the HA residue in 1 mL of deionized water.

-

Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of the inhibitor.

-

-

IC₅₀ Determination:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from the dose-response curve.

-

Expected Potency and Comparative Data

Table 2: IC₅₀ Values of Selected ACE Inhibitory Tripeptides

| Peptide Sequence | IC₅₀ (µM) | Source |

| Val-Pro-Pro | 5.0 | [3] |

| Ile-Pro-Pro | 5.0 | [3] |

| Leu-Pro-Pro | 9.2 | [3] |

| Ala-Leu-Pro | 15.0 | [1] |

| Phe-Pro-Pro | 26.0 | [5] |

| H-Ala-Phe-Pro-OH | To be determined |

In Vivo Evaluation in a Hypertensive Animal Model

To assess the antihypertensive efficacy of H-Ala-Phe-Pro-OH in a physiological setting, in vivo studies using a validated animal model of hypertension are essential.[10] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized model for human essential hypertension.[11]

Protocol for In Vivo Antihypertensive Study in SHRs

Animals:

-

Male Spontaneously Hypertensive Rats (SHRs), 12-16 weeks old.

-

Normotensive Wistar-Kyoto (WKY) rats as a control group.

Experimental Design:

-

Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Blood Pressure Measurement: Train the rats for systolic blood pressure (SBP) measurement using the tail-cuff method for several days before the experiment to minimize stress-induced fluctuations.

-

Grouping: Divide the SHRs into the following groups (n=6-8 per group):

-

Vehicle control (e.g., saline)

-

H-Ala-Phe-Pro-OH (low dose)

-

H-Ala-Phe-Pro-OH (high dose)

-

Positive control (e.g., Captopril)

-

-

Administration: Administer the test compounds or vehicle orally via gavage.

-

Blood Pressure Monitoring: Measure SBP at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours) after administration.

-

Data Analysis: Analyze the changes in SBP over time for each group. Statistical significance is determined using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Mechanistic Insights and Metabolic Fate

Structure-Activity Relationship of Tripeptide ACE Inhibitors

The ACE inhibitory activity of peptides is highly dependent on their amino acid sequence and structure. For tripeptides, several key structural features contribute to their potency:

-

C-terminal Residue: Aromatic or proline residues at the C-terminus are often associated with high inhibitory activity. The proline residue in H-Ala-Phe-Pro-OH is a favorable feature.

-

Penultimate Residue: The amino acid at the penultimate position also influences binding to the ACE active site. Hydrophobic amino acids are generally preferred. The phenylalanine residue in H-Ala-Phe-Pro-OH fits this criterion.

-

N-terminal Residue: The N-terminal amino acid contributes to the overall binding affinity. Small, aliphatic amino acids like alanine are commonly found in ACE inhibitory peptides.

Diagram 3: Key Structural Features of Tripeptide ACE Inhibitors

Caption: Favorable amino acid residues at each position for tripeptide ACE inhibitors.

Metabolic Fate and Prodrug Potential

A critical aspect of the therapeutic potential of H-Ala-Phe-Pro-OH is its metabolic fate and bioavailability. Tripeptides can be absorbed from the small intestine via peptide transporters such as PEPT1. However, they are also susceptible to degradation by peptidases in the gastrointestinal tract and blood.[4]

It is plausible that H-Ala-Phe-Pro-OH may act as a prodrug, being cleaved by peptidases in vivo to release smaller, more active di- or tripeptide fragments. For instance, the cleavage of the N-terminal alanine could yield Phe-Pro, a dipeptide with known ACE inhibitory activity. Further research is required to elucidate the specific metabolic pathways of H-Ala-Phe-Pro-OH and to identify its active metabolites. This can be investigated through in vitro studies with simulated gastric and intestinal fluids, as well as in vivo pharmacokinetic studies.

Conclusion

The tripeptide H-Ala-Phe-Pro-OH presents a promising scaffold for the development of a novel ACE inhibitor. Its synthesis is readily achievable via established solid-phase peptide synthesis methodologies. The protocols outlined in this guide for in vitro and in vivo evaluation provide a robust framework for assessing its therapeutic potential. While further studies are needed to determine its precise IC₅₀ value and to fully characterize its metabolic fate, the structural features of H-Ala-Phe-Pro-OH align well with the known structure-activity relationships of potent tripeptide ACE inhibitors. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic utility of H-Ala-Phe-Pro-OH in the management of hypertension and other cardiovascular diseases.

References

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Study.com. (n.d.). Show the steps involved in a synthesis of Phe-Ala-Val by the solid phase method. Retrieved from [Link]

-

North, M., & Watson, A. J. (2018). Greening the synthesis of peptide therapeutics: An industrial perspective. Green Chemistry, 20(19), 4384-4403. [Link]

-

Vermeirssen, V., Van Camp, J., & Verstraete, W. (2002). Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides. Journal of biochemical and biophysical methods, 51(1), 75-87. [Link]

-

Hiraoka, B. Y., & Harada, M. (1993). Purification and characterization of tripeptide aminopeptidase from bovine dental follicles. Molecular and cellular biochemistry, 129(1), 87-92. [Link]

-

Girma, K. G., & Seo, W. (2021). Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants. International journal of molecular sciences, 22(19), 10395. [Link]

-

Bhuyan, B. J., & Mugesh, G. (2011). Antioxidant activity of peptide-based angiotensin converting enzyme inhibitors. Organic & biomolecular chemistry, 9(20), 7074-7080. [Link]

-

Law, T., & Tan, G. H. (2019). The Metabolomic Effects of Tripeptide Gut Hormone Infusion Compared to Roux-en-Y Gastric Bypass and Caloric Restriction. Metabolites, 9(11), 259. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Bhuyan, B. J., & Mugesh, G. (2011). Antioxidant activity of peptide-based angiotensin converting enzyme inhibitors. Organic & biomolecular chemistry, 9(20), 7074-7080. [Link]

-

He, R., Ju, X., Yuan, J., Wang, L., Girgih, A. T., & Aluko, R. E. (2007). Effect of Angiotensin I-converting Enzyme Inhibitory Peptide From Rice Dregs Protein on Antihypertensive Activity in Spontaneously Hypertensive Rats. Journal of food science, 72(2), S129-S133. [Link]

-

Hipismo.Net. (2025). What Science Says About Tripeptide for Weight Loss and Metabolism. Retrieved from [Link]

-

Leenders, F., Vater, J., Stein, T., & Franke, P. (1998). Characterization of the Binding Site of the Tripeptide Intermediate D-Phenylalanyl-L-Prolyl-L-Valine in Gramicidin S Biosynthesis. The Journal of biological chemistry, 273(32), 19693-19698. [Link]

-

Corcilius, L., Richardson, J. R., & Payne, R. J. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR protocols, 2(3), 100687. [Link]

-

Chen, Y., et al. (2023). Revealing the Sequence Characteristics and Molecular Mechanisms of ACE Inhibitory Peptides by Comprehensive Characterization of 160,000 Tetrapeptides. Foods, 12(8), 1573. [Link]

-

Brain and Body Foundation. (n.d.). How Tripeptide May Influence Human Weight Loss and Metabolism. Retrieved from [Link]

-

ResearchGate. (2019). What is the simple protocol or method to determine ACE inhibitory activity of peptides? Retrieved from [Link]

-

Henry, J., Zatylny-Gaudin, C., & Bernay, B. (2002). Isolation and identification of a novel Ala-Pro-Gly-Trp-amide-related peptide inhibiting the motility of the mature oviduct in the cuttlefish, Sepia officinalis. Peptides, 23(7), 1237-1244. [Link]

-

Naturally Fit. (n.d.). What Tripeptide Weight Loss Means for Your Metabolism. Retrieved from [Link]

-

Le Maux, S., et al. (2013). Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan. Food chemistry, 141(3), 2593-2600. [Link]

-

Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]

-

D'Arcy, B., & Frost, G. (2017). Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. Protein and peptide letters, 24(10), 946-953. [Link]

-

Di, P., et al. (2023). Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review. International journal of molecular sciences, 24(23), 16867. [Link]

- Wu, J., Aluko, R. E., & Nakai, S. (2006). Structural requirements of angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di- and tripeptides. Journal of agricultural and food chemistry, 54(3), 732-738.

-

ResearchGate. (n.d.). Proline-based ACE inhibitors: captopril ( 1 ), enalaprilat ( 2 ), zofenoprilat ( 3 ) and fosinoprilat ( 4 ). Retrieved from [Link]

Sources

- 1. Optimisation and validation of an angiotensin-converting enzyme inhibition assay for the screening of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. The Metabolomic Effects of Tripeptide Gut Hormone Infusion Compared to Roux-en-Y Gastric Bypass and Caloric Restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 9. Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of angiotensin I-converting enzyme inhibitory peptide from rice dregs protein on antihypertensive activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. naturallyfit.com [naturallyfit.com]

Methodological & Application

HPLC purification methods for hydrophobic tripeptides like Ala-Phe-Pro

Application Note: High-Efficiency HPLC Purification of Hydrophobic Tripeptides Case Study: Alanyl-Phenylalanyl-Proline (Ala-Phe-Pro)

Executive Summary

Purifying short, hydrophobic peptides like Ala-Phe-Pro (AFP) presents a unique set of chromatographic challenges that differ from larger polypeptides. While their low molecular weight suggests simple separation, the combination of high hydrophobicity (Phe), conformational rigidity (Pro), and lack of secondary structure often leads to broad peaks, strong retention, and "ghost" splitting.

This guide provides a scientifically grounded protocol for the purification of AFP. By leveraging the specific physicochemical properties of the Phenylalanine and Proline residues, we define a self-validating workflow that prioritizes solubility, peak symmetry, and recovery.

Physicochemical Analysis & Chromatographic Strategy

Effective method development requires deconstructing the analyte's molecular behavior.

| Residue | Property | Chromatographic Impact | Mitigation Strategy |

| Ala (A) | Hydrophobic, small | Moderate retention contribution. | Standard C18/C8 interaction. |

| Phe (F) | Aromatic, Hydrophobic | Strong Retention: | Use ACN (suppresses |

| Pro (P) | Cyclic, Rigid | Peak Splitting: cis-trans isomerization of the X-Pro peptide bond occurs on the timescale of separation. | Elevate Temperature: Running at 40–60°C increases isomerization rate, coalescing split peaks into a single sharp band. |

The "Hydrophobicity Trap": Tripeptides often fall into a "retention dead zone"—too hydrophobic for standard isocratic runs but eluting too early in steep gradients.

-

Solution: Use a C8 (Octyl) stationary phase or a low-carbon-load C18 to reduce hydrophobic collapse and irreversible binding.

Method Development Logic (Graphviz)

The following decision tree illustrates the critical path for optimizing the purification method based on initial scout runs.

Figure 1: Decision matrix for optimizing hydrophobic peptide separation, addressing specific issues like Proline-induced peak splitting.

Detailed Protocol: Purification of Ala-Phe-Pro

Phase A: Sample Preparation (Critical Step)

Hydrophobic peptides often aggregate in pure water, leading to poor injection reproducibility.

-

Dissolution: Dissolve crude AFP at 5–10 mg/mL .

-

Solvent: Start with 20% Acetonitrile (ACN) in water. If cloudy, add Isopropyl Alcohol (IPA) dropwise or increase ACN up to 50%.

-

Note: Avoid 100% DMSO if possible, as it elutes as a broad viscous plug that can distort early peaks.

-

-

Filtration: Pass through a 0.22 µm PTFE or Nylon filter . Do not use Cellulose Acetate (high binding for hydrophobic peptides).

-

Centrifugation: Spin at 10,000 x g for 5 min to pellet any micro-aggregates.

Phase B: Analytical Scout Method

Before preparative loading, validate retention and purity on an analytical scale.

-

Column: C18 or C8, 4.6 x 150 mm, 5 µm, 100 Å (e.g., Phenomenex Luna or Waters XBridge).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

-

Why TFA? It acts as an ion-pairing agent, neutralizing the N-terminus and masking silanols, resulting in sharper peaks for hydrophobic peptides [1].

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 45°C (Essential to collapse Proline conformers) [2].

-

Detection:

-

214 nm: Peptide bond (Primary detection).

-

254 nm: Phenylalanine side chain (Confirmatory for AFP).

-

Gradient Profile (Scout):

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Equilibration |

| 1.0 | 5 | Injection hold |

| 20.0 | 95 | Linear Ramp |

| 22.0 | 95 | Wash |

| 22.1 | 5 | Re-equilibration |

Phase C: Preparative Scale-Up

Once the specific elution %B is determined (e.g., AFP elutes at 35% B), design a Focused Gradient to maximize resolution and loading capacity.

Formula for Focused Gradient:

-

Start: Elution %B - 5%

-

End: Elution %B + 5%

-

Duration: 10–15 minutes (shallow slope).

Protocol:

-

Column: Prep C18/C8, 19 x 150 mm (or larger).

-

Flow Rate: 15–20 mL/min (scaled to column diameter).

-

Loading: Inject sample volume equivalent to 1–2% of column volume.

-

Fraction Collection: Trigger based on UV Threshold (214 nm) and Slope.

-

Self-Validation: Re-analyze the "front" and "tail" fractions analytically. Hydrophobic peptides often tail; discard fractions with <95% purity to avoid re-purification.

-

Purification Workflow Diagram (Graphviz)

Figure 2: End-to-end workflow for the isolation of pure Ala-Phe-Pro.

Troubleshooting & Optimization

Issue 1: Double Peaks (The Proline Effect)

-

Observation: Two peaks appear with identical mass (LC-MS) but different retention times.

-

Cause: Slow cis-trans isomerization of the Phe-Pro bond.

-

Validation: Collect the two peaks separately. Re-inject them immediately. If they re-equilibrate to show both peaks again, they are conformers, not impurities [3].

-

Fix: Run the column at 50–60°C .

Issue 2: Broad Tailing

-

Cause: Hydrophobic interaction with residual silanols on the silica surface.

-

Fix:

-

Ensure TFA concentration is at least 0.1%.[1]

-

Switch to a "End-capped" column (e.g., C18-MS or Shield RP) which covers exposed silanols.

-

Issue 3: Carryover

-

Cause: Phe-rich peptides stick to the injector loop or column frit.

-

Fix: Implement a "Sawtooth" wash step (rapid 5% -> 95% -> 5% B cycling) between runs. Use a needle wash of 50:50 MeOH:Water.

References

-

Gesquiere, J., et al. (1989).[2] Slow isomerization of some proline-containing peptides inducing peak splitting during reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

-

Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

Sources

Developing IC50 assays for H-Ala-Phe-Pro-OH activity

Application Note: Kinetic Determination of IC50 for H-Ala-Phe-Pro-OH via ACE Inhibition

Executive Summary & Scientific Rationale

The tripeptide H-Ala-Phe-Pro-OH (AFP) represents a classic structural motif found in bioactive peptides derived from food hydrolysates (e.g., casein, soy, or marine proteins). Its specific sequence—containing a hydrophobic aromatic residue (Phenylalanine) at the penultimate position and a Proline at the C-terminus—identifies it as a potent competitive inhibitor of Angiotensin-I Converting Enzyme (ACE) .

Developing a robust IC50 assay for this molecule requires moving beyond simple endpoint screening. This guide details a Continuous Kinetic Spectrophotometric Assay using the synthetic substrate FAPGG . Unlike endpoint assays (e.g., HHL/HPLC), this kinetic approach allows for the detection of "slow-binding" inhibition mechanisms common in proline-containing peptides and minimizes artifacts caused by peptide precipitation or hydrolysis during long incubations.

Key Mechanistic Insight: The C-terminal Proline of H-Ala-Phe-Pro-OH interacts strongly with the S2' subsite of the ACE active site, while the Phenylalanine aligns with the hydrophobic S1 subsite. This mimics the C-terminus of Angiotensin I, preventing its conversion to the vasoconstrictor Angiotensin II.

Mechanism of Action & Assay Logic

To validate the IC50, we must map the inhibition pathway. The assay relies on the hydrolysis of FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine). ACE cleaves FAPGG into FAP and Gly-Gly. This cleavage results in a decrease in absorbance at 340 nm .

Pathway Visualization: ACE Inhibition Logic

Figure 1: Mechanism of Action.[1][2][3] H-Ala-Phe-Pro-OH competes with the substrate for the ACE active site, preventing the release of the vasoconstrictor Angiotensin II.

Experimental Protocol: FAPGG Kinetic Assay

Principle: Measure the rate of absorbance decrease (

Reagents & Preparation

| Component | Specification | Preparation Notes |

| Assay Buffer | 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5 | The Zn²⁺ is critical for ACE metalloprotease activity. Do not use EDTA in the buffer. |

| Enzyme (ACE) | Rabbit Lung ACE (≥ 2.0 units/mg protein) | Dilute to 0.1 U/mL in Assay Buffer. Keep on ice. |

| Substrate (FAPGG) | 1.0 mM Stock | Dissolve in Assay Buffer. Slight warming (37°C) may be needed for solubility. |

| Target Peptide | H-Ala-Phe-Pro-OH (>95% Purity) | Dissolve stock at 10 mM in DMSO or Buffer. If using DMSO, final well concentration must be <1%. |

| Reference Control | Captopril | Prepare 10 mM stock for validation (Expected IC50: ~20 nM). |

Step-by-Step Methodology

Step 1: Peptide Serial Dilution Peptides often exhibit steep dose-response curves. Use a semi-logarithmic dilution series to capture the inflection point accurately.

-

Prepare 8 concentrations: 1000 µM, 300 µM, 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, and 0.1 µM.

-

Scientist's Note: Use low-binding polypropylene tubes to prevent the hydrophobic Phenylalanine residue from adsorbing to the plastic.

Step 2: Pre-Incubation (Critical Step) Many peptide inhibitors are slow-binding. Adding substrate immediately can artificially inflate the IC50 (lower potency).

-

Add 10 µL of diluted H-Ala-Phe-Pro-OH to the well (96-well UV-transparent plate).

-

Add 50 µL of ACE Enzyme solution (0.1 U/mL).

-

Incubate at 37°C for 10 minutes. This allows the peptide to equilibrate with the enzyme active site.

Step 3: Reaction Initiation

-

Add 140 µL of pre-warmed FAPGG substrate (0.5 mM final concentration) to all wells.

-

Final Reaction Volume: 200 µL.

-

Mix immediately (orbital shake inside reader for 5 seconds).

Step 4: Kinetic Data Acquisition

-

Mode: Kinetic (Continuous).

-

Wavelength: 340 nm.

-

Duration: 20 minutes.

-

Interval: Read every 30 seconds.

-

Temperature: Maintain strict 37°C.

Experimental Workflow Diagram

Figure 2: Kinetic Assay Workflow. Note the pre-incubation step, which is essential for accurate peptide-enzyme binding equilibrium.

Data Analysis & Calculation

Do not use a single endpoint reading. Use the slope of the linear portion of the reaction curve.

-

Calculate Velocity (

): Determine the slope ( -

Calculate % Inhibition:

- : Slope of sample with H-Ala-Phe-Pro-OH.

- : Slope of solvent control (no peptide).

-

Determine IC50: Plot Log[Concentration] vs. % Inhibition. Fit the data using a 4-Parameter Logistic (4PL) Regression model:

Self-Validation Criteria (QC):

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Control Slope: The uninhibited control must show a linearity

. -

Reference: Captopril IC50 should fall within 10–50 nM. If Captopril shifts, your enzyme activity is compromised.

Troubleshooting & Optimization

-

Issue: Non-Linear Rates.

-

Cause: Substrate depletion or enzyme instability.

-

Fix: Reduce enzyme concentration or shorten the measurement window to the first 5 minutes.

-

-

Issue: High Background/Noise.

-

Cause: Air bubbles in the well.

-

Fix: Centrifuge the plate at 1000 x g for 1 minute before reading.

-

-

Issue: Peptide Solubility.

-

Cause: H-Ala-Phe-Pro-OH is moderately hydrophobic.

-

Fix: Ensure the peptide is fully dissolved in the stock solution. If using DMSO, ensure the final concentration in the well is constant across all samples (including the control).

-

References

-

Holmquist, B., Bünning, P., & Riordan, J. F. (1979). A continuous spectrophotometric assay for angiotensin converting enzyme. Analytical Biochemistry, 95(2), 540-548.

-

Wu, J., Aluko, R. E., & Nakai, S. (2006). Structural requirements of angiotensin I-converting enzyme inhibitory peptides: quantitative structure-activity relationship study of di-and tripeptides. Journal of Agricultural and Food Chemistry, 54(3), 732-738.

-

Vermeirssen, V., Van Camp, J., & Verstraete, W. (2002). Bioavailability of angiotensin I converting enzyme inhibitory peptides. British Journal of Nutrition, 88(6), 569-577.

-

Murray, B. A., & FitzGerald, R. J. (2007). Angiotensin converting enzyme inhibitory peptides derived from food proteins: biochemistry, bioactivity and production.[4] Current Pharmaceutical Design, 13(8), 773-791.

Sources

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Bioactive Peptides: Applications and Relevance for Cosmeceuticals | MDPI [mdpi.com]

- 4. Antihypertensive and Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Fish as Potential Cardioprotective Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Multi-Modal Liquid Chromatography Strategy for the Comprehensive Separation of Ala-Phe-Pro Isomers

Abstract

The analysis and purification of synthetic peptides are critical in pharmaceutical development and proteomics research. Peptide isomers, which share the same amino acid composition, present a significant analytical challenge due to their identical mass and often similar physicochemical properties. This application note presents a detailed, multi-modal high-performance liquid chromatography (HPLC) strategy for the resolution of Ala-Phe-Pro (AFP) isomers, including sequence variants (e.g., Phe-Ala-Pro, Pro-Ala-Phe) and stereoisomers (diastereomers and enantiomers). We provide robust protocols for Reversed-Phase HPLC (RP-HPLC) for sequence isomer separation, Chiral HPLC for stereoisomer resolution, and Hydrophilic Interaction Liquid Chromatography (HILIC) as an orthogonal approach. The causality behind methodological choices, such as column chemistry, mobile phase modifiers, and pH, is explained to provide a framework for logical method development and troubleshooting.

Introduction: The Challenge of Peptide Isomerism

The tripeptide Ala-Phe-Pro is a seemingly simple molecule, yet it can exist in numerous isomeric forms that pose a considerable separation challenge. These isomers fall into two main categories:

-

Sequence Isomers: The same three amino acids arranged in a different order (e.g., Ala-Phe-Pro, Phe-Ala-Pro, Pro-Ala-Phe, etc.). These possess unique chemical structures and hydrophobicity profiles, making them separable by conventional chromatographic techniques.

-

Stereoisomers: Peptides containing one or more chiral amino acids in their D-form instead of the proteinogenic L-form (e.g., L-Ala-D-Phe-L-Pro). Diastereomers (stereoisomers that are not mirror images) have different physical properties and can often be separated on standard achiral columns.[1] Enantiomers (non-superimposable mirror images, e.g., L-Ala-L-Phe-L-Pro and D-Ala-D-Phe-D-Pro), however, have identical properties in an achiral environment and require a chiral selector for resolution.[2][3]

The ability to separate and quantify these isomers is paramount, as even a single stereochemical change can dramatically alter a peptide's biological activity, toxicity, and pharmacokinetic profile. This guide provides the foundational principles and actionable protocols to achieve baseline resolution of AFP isomers.

Strategic Approach to Isomer Separation

A logical, stepwise approach is essential for tackling the complexity of AFP isomer mixtures. Our recommended workflow involves sequentially addressing the different types of isomerism, starting with the most chromatographically distinct.

Caption: Recommended workflow for systematic separation of AFP isomers.

Protocol 1: Separation of Sequence Isomers by RP-HPLC

Principle of Separation: Reversed-phase chromatography separates molecules based on their hydrophobicity. The nonpolar stationary phase (typically C18) interacts with the nonpolar regions of the analytes. In the case of AFP sequence isomers, the overall hydrophobicity is dictated by the phenylalanine (Phe) residue. The accessibility of the Phe side chain for interaction with the C18 ligands determines the retention time. Isomers with a more exposed Phe residue will be retained longer.

Mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid (FA) are crucial. They control the mobile phase pH and act as ion-pairing agents.[4] TFA, a strong ion-pairing agent, forms a neutral complex with the positively charged amine groups on the peptide, enhancing hydrophobicity and retention while minimizing undesirable interactions with residual silanols on the stationary phase.[4][5][6]

Detailed Experimental Protocol

-

Sample Preparation:

-

Dissolve the peptide mixture in Mobile Phase A to a final concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter through a 0.22 µm syringe filter before injection.

-

-

Instrumentation and Conditions:

-

HPLC System: Any standard HPLC or UHPLC system with a UV or MS detector.

-

Detection: UV at 215 nm (for peptide bonds) or Mass Spectrometry (MS) for mass confirmation. MS is highly recommended as all sequence isomers will have the same mass.

-

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Column | C18 Silica, 2.1 x 100 mm, 1.8 µm | A fully porous sub-2 µm or superficially porous particle column provides high efficiency and resolution. |

| Mobile Phase A | 0.1% (v/v) TFA in Water | TFA provides excellent peak shape and resolution. For MS-compatibility, substitute with 0.1% Formic Acid. |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and UV cutoff. |

| Gradient | 5% to 45% B over 20 minutes | A shallow gradient is key to resolving peptides with similar hydrophobicity. |

| Flow Rate | 0.3 mL/min | Adjust according to column dimensions and particle size to maintain optimal linear velocity. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape.[4] |

| Injection Vol. | 5 µL | Minimize to prevent band broadening, especially on smaller ID columns. |

Protocol 2: Resolution of Stereoisomers by Chiral HPLC

Principle of Separation: Enantiomers cannot be separated using achiral chromatography. The direct approach involves using a Chiral Stationary Phase (CSP).[2][3] CSPs create a chiral environment within the column. Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective for the chiral separation of amino acids and peptides.[7][8][9] The separation mechanism relies on the formation of transient diastereomeric complexes between the peptide isomers and the chiral selector. Differences in the stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole, and steric repulsion, lead to different retention times.

Detailed Experimental Protocol

-

Sample Preparation:

-

Prepare samples as described in Protocol 1, using the initial mobile phase for the chiral method as the diluent.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with UV detection is sufficient.

-

Detection: UV at 215 nm or 220 nm.

-

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Column | Teicoplanin-based CSP (e.g., CHIROBIOTIC T), 4.6 x 250 mm, 5 µm | This class of CSP is proven for underivatized amino acid and peptide separations.[8][9] |

| Mobile Phase | Isocratic: 20% ACN in 0.1% TFA (aq) | Isocratic elution is often preferred in chiral separations to maximize the subtle differences in interaction energy. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 25 °C | Temperature can significantly impact chiral recognition. Start at ambient and optimize if necessary. Lower temperatures often improve resolution. |

| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |

Protocol 3: Orthogonal Separation using HILIC

Principle of Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative to RP-HPLC, offering complementary selectivity, especially for polar molecules like peptides.[10][11][12] In HILIC, a polar stationary phase (e.g., amide, silica) is used with a mobile phase high in organic solvent.[10] A water-enriched layer forms on the stationary phase surface, and separation occurs based on the partitioning of analytes between this aqueous layer and the bulk organic mobile phase. More polar peptides are more strongly retained. Gradient elution in HILIC proceeds from high to low organic solvent concentration.[13]

HILIC is an excellent tool for method development as it can resolve isomers that co-elute in reversed-phase mode.

Caption: Key components and mechanism of HILIC for peptide separation.

Detailed Experimental Protocol

-

Sample Preparation:

-

It is critical to dissolve the sample in a solvent with an organic strength similar to or higher than the initial mobile phase to ensure good peak shape (e.g., 90% ACN/10% Water).

-

-

Instrumentation and Conditions:

-

HPLC System: UHPLC system recommended for optimal performance with HILIC columns.

-

Detection: MS detection is highly compatible and benefits from the high organic content of the mobile phase, which enhances ionization efficiency.[14]

-

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Column | Amide HILIC, 2.1 x 100 mm, 1.7 µm | Amide phases offer excellent retention and selectivity for polar peptides.[11][14] |

| Mobile Phase A | 95% ACN / 5% Water + 10 mM Ammonium Formate, pH 3.0 | The buffer salt is essential for good peak shape and reproducible retention. |

| Mobile Phase B | 50% ACN / 50% Water + 10 mM Ammonium Formate, pH 3.0 | The aqueous phase contains the same buffer concentration to maintain consistency. |

| Gradient | 0% to 30% B over 15 minutes | The gradient increases the aqueous content, eluting the polar peptides. |

| Flow Rate | 0.4 mL/min | Optimized for a 2.1 mm ID column. |

| Column Temp. | 45 °C | Higher temperatures can improve mass transfer and peak efficiency in HILIC. |

| Injection Vol. | 2 µL | Keep injection volume low and ensure the sample solvent is matched to the mobile phase. |

Conclusion and Further Considerations

The successful separation of Ala-Phe-Pro isomers requires a multi-faceted approach. RP-HPLC is the primary tool for resolving sequence isomers, while specialized Chiral HPLC is mandatory for separating enantiomers. HILIC provides a powerful orthogonal strategy with different selectivity that can be invaluable for resolving challenging diastereomers or confirming purity.

For unambiguous identification, especially when isomers co-elute, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the ultimate solution. While isomers have the same mass, their fragmentation patterns in MS/MS can be distinct, providing an additional dimension of identification.[15][16] Method development should always be guided by the specific goals of the analysis, whether for purity assessment, preparative isolation, or quantitative analysis, with system suitability tests employed to ensure data integrity.

References

- Google. (2026). Current time in Pampanga, PH.

-

Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Chromatographic Sciences. [Link]

-

Periat, A., et al. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. PubMed. [Link]

-

Jandera, P. (2011). Peptide separation by Hydrophilic-Interaction Chromatography: A review. ResearchGate. [Link]

-

Buck, R. H., & Krummen, K. (1987). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. PubMed. [Link]

-

Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

-

Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Spectroscopy. [Link]

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. PolyLC Inc.[Link]

-

Péter, A., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues. PubMed. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Purolite. (2020). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. [Link]

-

Zhang, H., et al. (2014). Two-Dimensional Separation Using High-pH and Low-pH Reversed Phase Liquid Chromatography for Top-down Proteomics. PMC. [Link]

-

MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. [Link]

-

Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase. PubMed. [Link]

-

Mirgorodskaya, E., et al. (2004). Separation of peptide isomers and conformers by ultra performance liquid chromatography. Protein Science. [Link]

-

Ji, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

-

Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

-

Clemmer Group. (n.d.). Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combinatorial. [Link]

-

Waters Corporation. (n.d.). Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. [Link]

-

Bern, M., & Kil, Y. J. (2012). Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides. PMC. [Link]

-

Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Kaczmarski, K., et al. (2017). The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography. PubMed. [Link]

-

Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Biotage. [Link]

-

ACS Publications. (2021). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

LCGC International. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

-

ResearchGate. (n.d.). Differentiating peptide isomers by a variety of MS2 methods. [Link]

-

eScholarship. (2019). Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins. University of California, Riverside. [Link]

Sources

- 1. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. waters.com [waters.com]

- 5. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. polylc.com [polylc.com]

- 13. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]

- 14. Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Tandem Mass Spectra of Mixtures of Isomeric Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Solvent Selection Strategy for H-Ala-Phe-Pro-OH NMR

Topic: Solvent Selection and Sample Preparation for H-Ala-Phe-Pro-OH NMR Spectroscopy Content Type: Application Note & Detailed Protocol Audience: Researchers, Structural Biologists, and Medicinal Chemists

Executive Summary

The tripeptide H-Ala-Phe-Pro-OH presents a classic "zwitterionic-hydrophobic" paradox common in peptide NMR. While its charged termini (N-terminal amine, C-terminal carboxylic acid) suggest aqueous solubility, the hydrophobic side chains of Phenylalanine (Phe) and Proline (Pro) can induce aggregation or limited solubility in pure water at NMR concentrations (>2 mM). Furthermore, the presence of Proline introduces cis/trans isomerization , a phenomenon heavily influenced by solvent polarity.

For structural assignment and purity analysis , DMSO-d6 is the recommended primary solvent. It ensures complete solubilization, prevents aggregation, and enables the detection of exchangeable amide protons. For biologically relevant conformational studies , 90% H2O / 10% D2O (buffered to pH 4.5) is the standard, though it requires water-suppression pulse sequences.

Technical Rationale: The Physics of Solubilization

The Solubility Paradox

H-Ala-Phe-Pro-OH exists as a zwitterion in the solid state. To obtain a high-resolution spectrum, the solvent must overcome the lattice energy of the crystal and the hydrophobic interactions between the Phe/Pro rings.

-

Water (D2O/H2O): Excellent for solvating the charged termini. However, the hydrophobic Phe-Pro patch may drive the peptide to form micelle-like aggregates, leading to line broadening.

-

DMSO-d6: A dipolar aprotic solvent. It effectively solvates both the charged termini (via high dielectric constant) and the hydrophobic side chains. Crucially, it acts as a hydrogen bond acceptor, disrupting inter-molecular H-bonds that cause aggregation.

The Proline Factor: Cis/Trans Isomerization

The Xaa-Pro peptide bond (here, Phe-Pro) possesses a high energy barrier to rotation (~20 kcal/mol), resulting in distinct cis and trans isomers observable on the NMR timescale.[1]

-

Impact: You will likely see two sets of peaks in the spectrum.

-

Solvent Effect: The cis:trans ratio is solvent-dependent.[2] In water, the trans isomer typically dominates (>80%). In DMSO, the cis population often increases due to the solvent's ability to stabilize the more compact cis transition state.

-

Expert Insight: Do not mistake these "shadow peaks" for impurities. They are intrinsic conformers.

Exchangeable Protons

-

In D2O: The amide protons (NH) and the C-terminal carboxylic acid proton exchange rapidly with Deuterium. They will disappear from the 1H spectrum.

-

In DMSO-d6: Exchange is negligible. You will observe the Ala-NH and Phe-NH doublets, which are critical for sequencing and NOESY (Nuclear Overhauser Effect Spectroscopy) analysis.

Solvent Selection Matrix

| Feature | DMSO-d6 (Recommended) | D2O (Deuterium Oxide) | 90% H2O / 10% D2O | CD3OD (Methanol-d4) |

| Solubility | Excellent (breaks aggregates) | Good (risk of aggregation) | Good | Moderate |

| Amide (NH) Signals | Visible (Sharp) | Invisible (Exchanged) | Visible (requires suppression) | Invisible (Exchanged) |

| Viscosity | High (lines may be broader) | Low (sharp lines) | Low | Low |

| Bio-Relevance | Low | Moderate | High | Low |